molecular formula C19H19BrN2O2S B2872893 (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-ethoxyphenyl)methanone CAS No. 851800-47-0

(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-ethoxyphenyl)methanone

Cat. No.: B2872893
CAS No.: 851800-47-0
M. Wt: 419.34
InChI Key: NFRGXPWKZTXNGF-UHFFFAOYSA-N
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Description

(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-ethoxyphenyl)methanone: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a bromophenyl group, a sulfanyl linkage, and an imidazole ring, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-ethoxyphenyl)methanone typically involves multiple steps:

    Formation of the Bromophenyl Intermediate: The initial step involves the bromination of a phenyl ring to form the 4-bromophenyl intermediate.

    Sulfanyl Linkage Formation: The bromophenyl intermediate is then reacted with a thiol compound to introduce the sulfanyl group.

    Imidazole Ring Formation: The next step involves the cyclization reaction to form the imidazole ring, which is achieved by reacting the intermediate with appropriate reagents under controlled conditions.

    Final Coupling: The final step involves coupling the imidazole intermediate with an ethoxyphenyl group to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the bromophenyl group, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: : The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Biology : It serves as a probe in biochemical studies to investigate enzyme interactions and protein binding. Medicine Industry : The compound can be used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-ethoxyphenyl)methanone involves its interaction with specific molecular targets. The bromophenyl group can engage in halogen bonding, while the imidazole ring can participate in hydrogen bonding and π-π interactions. These interactions enable the compound to modulate the activity of enzymes or receptors, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The presence of both the bromophenyl and imidazole groups in (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-ethoxyphenyl)methanone provides unique chemical properties that are not found in the similar compounds listed above. This makes it a versatile molecule for various applications.

Properties

IUPAC Name

[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-ethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O2S/c1-2-24-17-6-4-3-5-16(17)18(23)22-12-11-21-19(22)25-13-14-7-9-15(20)10-8-14/h3-10H,2,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRGXPWKZTXNGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCN=C2SCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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